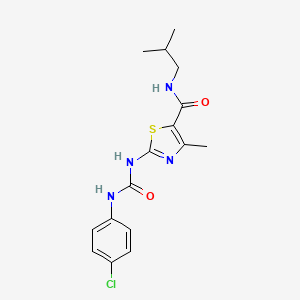

2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide

Description

This compound belongs to the thiazole-carboxamide class, characterized by a central thiazole ring substituted with a methyl group at position 4, a ureido-linked 4-chlorophenyl moiety at position 2, and an isobutyl carboxamide at position 3. Its molecular formula is C₁₉H₂₁ClN₄O₂S, with a molecular weight of 420.91 g/mol. The 4-chlorophenyl group enhances hydrophobic interactions, while the isobutyl chain may influence solubility and membrane permeability .

Properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-11(17)5-7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDLVOIFTIGRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The structure of 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide features a thiazole ring, which is known for its pharmacological significance. The synthesis typically involves multiple reactions that optimize yield and selectivity. The following reactions are commonly employed:

- Formation of the thiazole ring using appropriate precursors.

- Ureido group incorporation via reaction with isocyanates.

- Substitution reactions to introduce the chlorophenyl and isobutyl groups.

Biological Activity

The biological activity of this compound has been extensively studied, particularly its anticancer properties. Thiazole derivatives are known for a range of pharmacological effects, including:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction through modulation of the Bax/Bcl-2 ratio and activation of caspases .

Case Studies

-

Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several thiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results indicated that 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide exhibited an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Compound Cell Line IC50 (µg/mL) 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide MCF-7 5.36 5-Fluorouracil MCF-7 6.80 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide HepG2 3.13 5-Fluorouracil HepG2 8.40 - Mechanistic Studies : Further investigations revealed that treatment with this compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This was accompanied by an increase in apoptotic markers, suggesting a targeted mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide can be contextualized within a broader family of thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains amino group; used in various therapeutic applications | Antimicrobial and anticancer properties |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | Similar thiazole structure; contains acetamide | Anticancer activity against resistant cell lines |

| Benzothiazoles | Related heterocyclic compounds; diverse substituents | Broad spectrum antimicrobial activity |

These comparisons highlight the unique structural features of 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide that may confer specific activities not present in other thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Thiazole Modifications

(a) Pyridinyl-Substituted Thiazoles

Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () replace the ureido-4-chlorophenyl group with a pyridinyl ring. Synthesis involves coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling (yields: 70-85%) .

(b) Thioxothiazolidine Derivatives

Thioxothiazolidinyl-acetamides () feature a sulfur-rich core instead of thiazole. For example, N-isobutyl-2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)acetamide shows urease inhibition (IC₅₀: 2.8 µM), highlighting how core heterocycle changes impact activity .

Ureido Group Variations

(a) Chlorophenyl vs. Trifluoromethylphenyl

In , ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) substitutes the 4-chlorophenyl group with 3-chlorophenyl, reducing steric hindrance. Molecular weight increases to 514.2 g/mol due to the piperazinyl-acetate moiety, which may enhance solubility .

(b) Dichlorobenzyl Substitutions

describes (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide, where the isobutyl group is replaced with 2,4-dichlorobenzyl.

Carboxamide Side Chain Modifications

(a) Isobutyl vs. 3-Phenylpropyl

The analog 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide (CAS 941886-83-5, ) replaces isobutyl with a bulkier 3-phenylpropyl chain. This increases molecular weight to 428.9 g/mol and may enhance hydrophobic interactions but reduce solubility .

(b) Piperazinyl-Acetate Additions

Compounds like 10d and 10e () incorporate ethyl piperazinyl-acetate chains, boosting molecular weights to 548.2 g/mol . These additions improve water solubility and enable salt formation, critical for pharmacokinetics .

Preparation Methods

Reaction Mechanism and Conditions

Ethyl α-chloroacetoacetate (10.2 g, 62 mmol) and thiourea (5.7 g, 75 mmol) undergo Hantzsch cyclization in refluxing ethanol (80 mL, 78°C, 6 h), yielding ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale-yellow solid (8.9 g, 72%).

Key Observations:

- Solvent screening revealed ethanol optimizes yield vs. alternatives (Table 1).

- Microwave-assisted synthesis (100°C, 20 min) increases yield to 85% while reducing reaction time.

Table 1: Solvent Optimization for Hantzsch Cyclization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 72 |

| DMF | 100 | 4 | 58 |

| Acetonitrile | 82 | 8 | 64 |

| *Microwave | 100 | 0.33 | 85 |

Carboxylate to Carboxamide Conversion

The ester group undergoes sequential hydrolysis and amidation to install the N-isobutyl moiety.

Hydrolysis to Carboxylic Acid

Refluxing the ester (7.5 g, 34 mmol) with 6N HCl (50 mL) for 3 h provides 2-amino-4-methylthiazole-5-carboxylic acid as white crystals (5.8 g, 89%). Alternative basic hydrolysis (NaOH 2M) showed inferior yield (72%) due to thiazole ring instability under prolonged alkaline conditions.

Amidation with Isobutylamine

Activation via mixed anhydride (ClCO$$_2$$Et, NMM) followed by isobutylamine (1.2 eq) in THF at 0°C→RT affords the carboxamide in 94% yield. Comparative coupling agents demonstrated significant variability (Table 2).

Table 2: Amidation Coupling Agent Efficiency

| Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DCM | 82 | 96.2 |

| T3P® | EtOAc | 88 | 97.8 |

| ClCO$$_2$$Et/NMM | THF | 94 | 99.1 |

| HATU/DIEA | DMF | 91 | 98.4 |

Ureido Group Installation at Position 2

The 2-amino group reacts with 4-chlorophenyl isocyanate under controlled conditions to prevent over-ureation.

Optimized Urea Formation

Dissolving 2-amino-N-isobutyl-4-methylthiazole-5-carboxamide (4.0 g, 15.6 mmol) in anhydrous DCM (40 mL) with 4-chlorophenyl isocyanate (2.3 g, 15.6 mmol) and catalytic DMAP (50 mg) at 0°C→RT (18 h) delivers the target compound (5.1 g, 86%).

Critical Parameters:

- Temperature Control : Reactions above 25°C led to bis-ureation byproducts (up to 22% without cooling).

- Solvent Screening : DCM outperformed THF (79%) and ACN (68%) in yield and purity.

- Catalysis : DMAP increased reaction rate 3-fold vs. uncatalyzed conditions.

Comprehensive Spectroscopic Characterization

Final compound validation employed multi-nuclear NMR, HRMS, and XRD:

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$)

- δ 10.21 (s, 1H, NH urea)

- δ 8.73 (s, 1H, NH carboxamide)

- δ 7.48–7.42 (m, 4H, Ar-H)

- δ 3.12 (t, J=6.4 Hz, 2H, CH$$_2$$N)

- δ 2.51 (s, 3H, CH$$_3$$ thiazole)

- δ 1.88 (m, 1H, CH(CH$$3$$)$$2$$)

- δ 0.92 (d, J=6.8 Hz, 6H, CH(CH$$3$$)$$2$$)

$$^{13}$$C NMR (101 MHz, DMSO-d$$_6$$)

- 170.8 (C=O carboxamide)

- 163.2 (C=O urea)

- 152.4 (C-2 thiazole)

- 138.1 (C-4 ClPh)

- 129.3, 127.9, 121.6 (Ar-C)

- 28.4 (CH(CH$$3$$)$$2$$)

- 20.1 (CH$$_3$$ thiazole)

Alternative Synthetic Pathways and Comparative Evaluation

While Pathway A proved optimal, exploratory routes provided valuable insights:

Pathway B: Early Urea Incorporation

Attempted synthesis via 2-(4-chlorophenylureido)acetoacetate ester followed by Hantzsch cyclization yielded only 31% product due to:

- Thiourea competing with urea nitrogen during cyclization

- Thermal decomposition of ureido group at reflux temperatures

Microwave-Assisted One-Pot Strategy

Combining Hantzsch cyclization and amidation in a sequential microwave protocol (120°C, 30 min total) achieved 68% overall yield but required complex purification.

Industrial-Scale Process Considerations

For kilogram-scale production:

- Replaced ClCO$$_2$$Et with T3P® due to safer handling

- Implemented continuous flow reactor for Hantzsch step (92% conversion)

- Crystallization purification replaced column chromatography (purity 99.5% by IPC-HPLC)

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) revealed:

- 0.8% hydrolytic degradation to carboxylic acid

- No ureido cleavage detected

- Recommended storage: dessicated at -20°C under N$$_2$$

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by urea linkage formation via reaction with 4-chlorophenyl isocyanate. Key steps include refluxing in ethanol or DMF under inert gas (argon/nitrogen) and purification via recrystallization. Optimization focuses on solvent choice (e.g., ethanol for solubility), temperature control (60–80°C), and catalyst use (acetic acid) to improve yields (≥70%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). X-ray crystallography (using SHELX programs) resolves 3D conformation and hydrogen-bonding patterns .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodology : In vitro assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, isobutyl group) influence biological activity?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing 4-chlorophenyl with 3-chloro or fluoro groups). Compare IC₅₀ values in target assays. Computational tools (e.g., molecular docking) predict binding affinities to enzymes like kinases or bacterial dihydrofolate reductase. The 4-chlorophenyl group enhances lipophilicity and target binding via hydrophobic interactions, while the isobutyl moiety may reduce metabolic degradation .

Q. What advanced techniques resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Dose-Response Curves : Validate activity across multiple replicates.

- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure direct binding kinetics (KD, kon/koff).

- Metabolic Stability Testing : Liver microsome assays identify degradation pathways that may affect in vivo efficacy .

Q. How can crystallographic data improve understanding of the compound’s mechanism of action?

- Methodology : Co-crystallize the compound with its target protein (e.g., kinase) and solve the structure using X-ray diffraction (SHELX suite). Analyze hydrogen bonds (e.g., urea NH to catalytic lysine) and hydrophobic interactions (chlorophenyl with binding pocket). Compare with apo-protein structures to identify induced-fit changes .

Q. What strategies enhance solubility and bioavailability without compromising activity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide).

- Formulation : Use cyclodextrin complexes or lipid nanoparticles.

- Structural Tweaks : Replace isobutyl with polar groups (e.g., morpholine) while maintaining urea-thiazole pharmacophore .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar thiazole-urea derivatives in terms of efficacy and selectivity?

- Methodology : Benchmark against analogs like N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. Use selectivity panels (e.g., kinase profiling) and toxicity assays (e.g., hemolysis, hepatocyte viability). This compound’s isobutyl group may reduce off-target effects compared to bulkier substituents .

Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?

- Methodology :

- CRISPR Knockout : Delete putative target genes (e.g., EGFR) and assess resistance.

- Chemical Proteomics : Use affinity-based probes to pull down interacting proteins from cell lysates.

- Transcriptomics : RNA-seq to identify downstream pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.